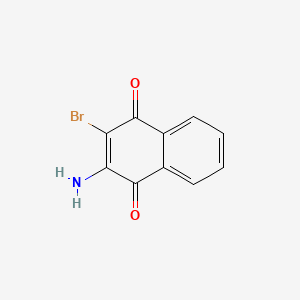

2-Amino-3-bromonaphthalene-1,4-dione

Description

Propriétés

Numéro CAS |

7208-14-2 |

|---|---|

Formule moléculaire |

C10H6BrNO2 |

Poids moléculaire |

252.06 g/mol |

Nom IUPAC |

2-amino-3-bromonaphthalene-1,4-dione |

InChI |

InChI=1S/C10H6BrNO2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H,12H2 |

Clé InChI |

YUZPBTZDKHZAQZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)N |

Solubilité |

37.3 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Conditions

The most direct route involves nucleophilic aromatic substitution (SNAr) of 2,3-dibromonaphthalene-1,4-dione with primary amines. The electron-withdrawing quinone moiety activates the aromatic ring for substitution, enabling selective displacement of one bromine atom. For example, reaction with (pyridine-2-yl)methanamine in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 12–24 hours yields 2-amino-3-bromonaphthalene-1,4-dione. The remaining bromine at position 3 remains intact due to steric and electronic deactivation post-amination.

-

Dissolve 2,3-dibromonaphthalene-1,4-dione (1.0 equiv) and (pyridine-2-yl)methanamine (1.2 equiv) in anhydrous DMF.

-

Heat at 70°C under nitrogen for 18 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).

-

Isolate the product as a yellow solid (yield: 68–72%).

-

1H NMR (DMSO-d6, 500 MHz): δ 8.17–8.12 (m, 2H, H6, H7), 7.94–7.89 (m, 2H, H5, H8), 5.21 (s, 2H, NH2).

-

13C NMR (DMSO-d6, 126 MHz): δ 182.1 (C1=O), 181.3 (C4=O), 152.7 (C2), 134.8 (C3-Br), 132.5–125.4 (aromatic carbons).

-

HRMS : m/z calcd. for C10H6BrNO2 [M+H]+: 251.96, found: 251.95.

Bromination of 2-Aminonaphthalene-1,4-dione

Electrophilic Bromination Strategy

While less common, bromination of 2-aminonaphthalene-1,4-dione offers an alternative pathway. The amino group at position 2 directs electrophilic substitution to position 3 due to its ortho/para-directing nature. This method requires careful control of brominating agents to avoid over-bromination or oxidation of the amine.

-

Suspend 2-aminonaphthalene-1,4-dione (1.0 equiv) in chloroform at 0°C.

-

Add bromine (1.1 equiv) dropwise in the presence of sulfuric acid (2N) and hydrogen peroxide (30%) as catalysts.

-

Stir at room temperature for 4 hours, then quench with sodium thiosulfate to remove excess bromine.

-

Extract with chloroform, dry over Na2SO4, and evaporate to obtain this compound as a brown-yellow solid (yield: 85–90%).

Optimization Notes :

-

Excess bromine leads to di-substitution at positions 3 and 6.

-

Hydrogen peroxide enhances regioselectivity by stabilizing reactive intermediates.

Diazotization and Hydrolysis of 2-Amino-3-bromo Derivatives

Functional Group Interconversion

This method involves synthesizing this compound from its hydroxyl or methoxy analogs via diazotization. For instance, 2-hydroxy-3-bromo-1,4-naphthoquinone can be converted to the target compound through amination:

-

Treat 2-hydroxy-3-bromo-1,4-naphthoquinone with thionyl chloride to form the chloro intermediate.

-

React with aqueous ammonia (28%) at 60°C for 6 hours.

-

Purify via recrystallization from ethanol/water (yield: 75–80%).

Comparative Analysis of Methods

Challenges and Optimization Strategies

Regioselectivity in Bromination

The electron-deficient quinone ring complicates electrophilic substitution. Using Lewis acids like FeBr3 or AlBr3 can enhance bromine activation, but these may degrade the amine group. Alternative approaches include:

Analyse Des Réactions Chimiques

Types de réactions : La 2-amino-3-bromonaphtalène-1,4-dione subit diverses réactions chimiques, notamment :

Réactions de substitution : L’atome de brome peut être substitué par d’autres nucléophiles dans des conditions appropriées.

Réactions d’oxydation et de réduction : La structure quinonique permet des réactions redox, où le composé peut être réduit en son hydroquinone correspondante ou oxydé davantage.

Réactifs et conditions courantes :

Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que les amines, les thiols et les alcoolates. Ces réactions ont généralement lieu dans des conditions douces à modérées.

Réactions d’oxydation et de réduction : Les agents réducteurs tels que le borohydrure de sodium et les agents oxydants tels que le permanganate de potassium sont couramment utilisés.

Principaux produits formés :

Réactions de substitution : Les produits comprennent diverses naphtoquinones substituées en fonction du nucléophile utilisé.

Réactions d’oxydation et de réduction : Les produits comprennent des hydroquinones et des naphtoquinones oxydées davantage.

4. Applications de la recherche scientifique

La 2-amino-3-bromonaphtalène-1,4-dione a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.

Biologie : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Médecine : Explored for its potential therapeutic applications due to its ability to interact with biological targets.

Industrie : Utilisée dans le développement de colorants, de pigments et d’autres produits chimiques industriels.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₁H₈BrN₁O₂

- Molecular Weight : Approximately 265.09 g/mol

- Appearance : Yellow to orange solid

- Solubility : Soluble in various organic solvents

The compound's structure includes two carbonyl groups at the 1 and 4 positions of the naphthalene ring, which contribute to its reactivity in redox reactions and other chemical processes.

Scientific Research Applications

The applications of 2-amino-3-bromonaphthalene-1,4-dione span multiple fields:

Medicinal Chemistry

The compound has been explored for its potential in drug development due to its biological activity. It has shown promise as:

- Anticancer Agent : Studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting potential as a chemotherapeutic agent .

- Antiseizure Activity : Research has demonstrated that certain derivatives can effectively reduce seizure activity in animal models, indicating their potential as anticonvulsants .

Analytical Chemistry

This compound serves as a:

- Fluorescent Probe : Its ability to react with nitrite ions allows for the development of fluorescent derivatives useful in detecting nitrite levels in biological samples.

- Colorimetric Sensor : The compound has been utilized in creating sensors for detecting cysteine and other amino acids due to its selective binding properties .

Material Science

The compound's unique properties make it suitable for applications in:

- Organic Electronics : Its conductive properties are being explored for use in organic semiconductor materials.

- Dyes and Pigments : The vibrant color of this compound allows it to be used in dye applications.

Case Studies

Mécanisme D'action

Le mécanisme d’action de la 2-amino-3-bromonaphtalène-1,4-dione implique son interaction avec diverses cibles moléculaires. Le composé peut agir comme un chémiosenseur pour détecter les ions métalliques tels que le mercure (Hg2+) et le nickel (Ni2+). Le mécanisme de détection repose sur la capacité du composé à former des complexes avec ces ions métalliques, ce qui entraîne des modifications de ses propriétés optiques . De plus, la structure quinonique du composé lui permet de participer à des réactions redox, ce qui peut influencer les processus et les voies cellulaires.

Composés similaires :

2-Aminonaphtalène-1,4-dione : N’a pas l’atome de brome en position 3.

2-Bromo-3-(méthylamino)naphtalène-1,4-dione : Contient un groupe méthylamino au lieu d’un groupe amino.

2-Bromo-3-(pentylamino)naphtalène-1,4-dione : Contient un groupe pentylamino au lieu d’un groupe amino.

Unicité : La 2-amino-3-bromonaphtalène-1,4-dione est unique en raison de la présence à la fois d’un groupe amino et d’un atome de brome sur la structure de la naphtoquinone. Cette combinaison confère une réactivité chimique et une activité biologique distinctes, ce qui la rend précieuse pour diverses applications.

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

The table below compares 2-Amino-3-bromonaphthalene-1,4-dione with structurally related naphthoquinone derivatives:

Key Observations :

- Amino vs. Alkylamino Groups: Amino groups (NH₂) increase polarity compared to alkylamino substituents (e.g., propylamino), affecting solubility and intermolecular interactions .

Activité Biologique

2-Amino-3-bromonaphthalene-1,4-dione (C10H6BrNO2), a derivative of naphthoquinone, has garnered attention due to its potential biological activities. This compound features a unique structure that includes both an amino group and a bromine substituent, which may enhance its reactivity and biological efficacy. This article aims to explore the biological activity of this compound through a review of relevant studies, highlighting its antibacterial, antifungal, and anticancer properties.

The compound has a molecular weight of approximately 249.06 g/mol. Its structure can be represented as follows:

The presence of the bromine atom and the amino group contributes to its unique chemical behavior and potential interactions with biological systems.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

The compound also shows promising antifungal activity. Studies have reported its efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal mechanism may involve the inhibition of ergosterol biosynthesis or disruption of cell wall integrity.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to exert its effects by activating caspase pathways and increasing reactive oxygen species (ROS) levels within the cells.

Case Study Example:

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound at concentrations ranging from 10 to 50 µM resulted in significant cell death after 24 hours of exposure. Flow cytometry analysis indicated an increase in the apoptotic cell population, correlating with increased caspase-3 activity.

The biological activities of this compound are attributed to its ability to generate reactive oxygen species (ROS), which can lead to oxidative stress in target cells. This oxidative stress is implicated in the induction of apoptosis in cancer cells and the inhibition of microbial growth.

Q & A

Q. What are the optimal synthetic routes for 2-amino-3-bromonaphthalene-1,4-dione, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves bromination of a naphthalene precursor (e.g., 2-amino-naphthalene-1,4-dione) using N-bromosuccinimide (NBS) or bromine in halogenated solvents (e.g., chloroform) under controlled temperatures (25–60°C). Oxidation steps may follow to stabilize the quinone structure, employing agents like potassium permanganate. Optimization includes:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance substitution reactivity .

- Catalyst Screening : Lewis acids (e.g., FeCl₃) can accelerate bromination efficiency.

- Purification : Recrystallization from ethanol or column chromatography improves purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine-induced deshielding at C3) and amino proton signals (~5–6 ppm).

- FT-IR : Confirms carbonyl (C=O, ~1670 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups.

- HPLC-MS : Quantifies purity and detects by-products (e.g., over-brominated derivatives) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing bromine at C3 increases electrophilicity, facilitating SN2 reactions with amines or thiols. For example:

- Amine Substitution : React with primary amines (e.g., methylamine) in DMF at 80°C to yield 3-amino derivatives. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–80%) may arise from:

- Steric Hindrance : Bulky aryl boronic acids reduce accessibility to the bromine site.

- Catalyst Deactivation : Pd(PPh₃)₄ may degrade in the presence of quinone redox activity. Mitigate via ligand screening (e.g., XPhos) or lower reaction temperatures .

- By-Product Analysis : Use GC-MS to identify homocoupling products and adjust stoichiometry .

Q. How can computational modeling predict the redox behavior of this compound in electrochemical applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the HOMO-LUMO gap to predict reduction potentials. Key steps:

Q. What strategies resolve discrepancies in biological activity data for this compound derivatives?

- Methodological Answer : Inconsistent antimicrobial IC₅₀ values (e.g., 5–50 µM) may result from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.